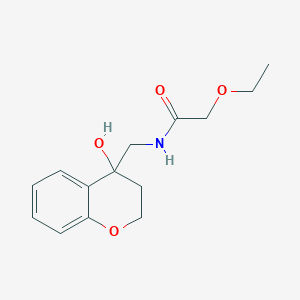

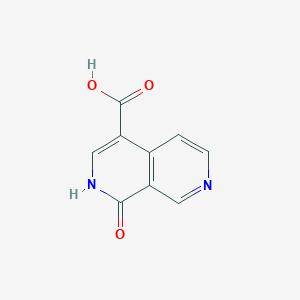

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) delves into the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, in both human and rat liver microsomes. This research highlights the complex metabolic pathways involved in the carcinogenicity of these compounds, potentially shedding light on the metabolic fate of related compounds like "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" in biological systems. The study identified key intermediates and cytochrome P450 isoforms responsible for metabolism, providing insights into the molecular mechanisms that could be relevant for understanding the metabolism of structurally similar compounds (Coleman et al., 2000).

N-Deethoxymethylation of Acetochlor

Wang et al. (2015) investigated the N-deethoxymethylation of acetochlor, a process critical for its biodegradation, by a cytochrome P450 system in Rhodococcus sp. strain T3-1. This study is relevant for understanding the environmental fate and potential bioremediation strategies for chloroacetamide herbicides and could provide a model for studying the degradation of "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" in the environment. The identification of the enzyme system responsible for this key biodegradation step could have implications for the development of bioremediation approaches for related compounds (Wang et al., 2015).

Amide Derivatives and Anion Coordination

Research by Kalita and Baruah (2010) on different spatial orientations of amide derivatives in anion coordination provides insights into the structural aspects of such compounds. Although this study does not directly discuss "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide," understanding how amide derivatives interact with anions and their structural orientation could be relevant for applications in materials science and molecular design (Kalita & Baruah, 2010).

Chemoselective Acetylation for Antimalarial Drugs

A study by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, underscores the importance of selective chemical modifications in drug development. This research could offer a perspective on the synthetic utility of acetamide derivatives in pharmaceutical synthesis, possibly including the modification or synthesis of compounds structurally related to "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" (Magadum & Yadav, 2018).

properties

IUPAC Name |

2-ethoxy-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-18-9-13(16)15-10-14(17)7-8-19-12-6-4-3-5-11(12)14/h3-6,17H,2,7-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYULLBDMMQAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1(CCOC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2458749.png)

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)

![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)

![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)

![N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2458760.png)

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

![5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2458768.png)